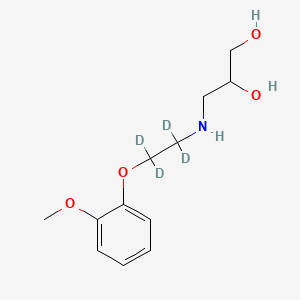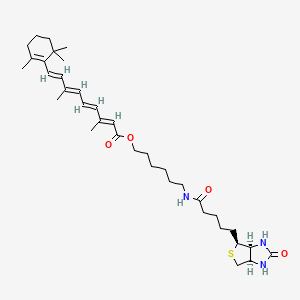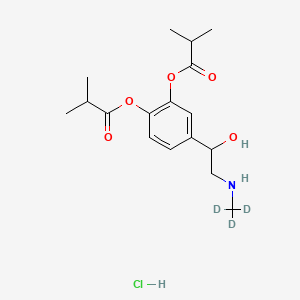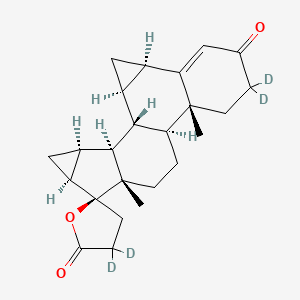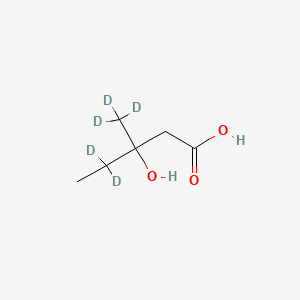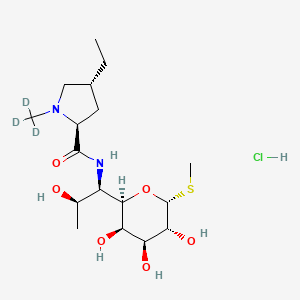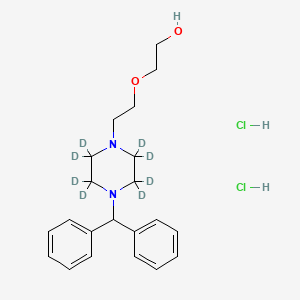
Decloxizine-d8 (dihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decloxizine-d8 (dihydrochloride) is a deuterated form of Decloxizine, a compound primarily used in scientific research. It is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various analytical and research applications. The molecular formula of Decloxizine-d8 (dihydrochloride) is C21H20D8N2O2•2HCl, and it has a molecular weight of 421.43 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Decloxizine-d8 (dihydrochloride) involves the incorporation of deuterium into the Decloxizine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .
Industrial Production Methods: Industrial production of Decloxizine-d8 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Decloxizine-d8 (dihydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Decloxizine-d8 (dihydrochloride) is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: It is used in metabolic studies to trace the pathways of drug metabolism.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of new pharmaceuticals and in quality control processes
Wirkmechanismus
The primary mechanism of action for Decloxizine-d8 (dihydrochloride) involves its ability to inhibit the action of histamine, a naturally occurring compound in the body involved in immune responses. By blocking histamine H1 receptors, Decloxizine-d8 (dihydrochloride) effectively mitigates the physiological responses triggered by allergens, such as itching, swelling, and mucus production .
Vergleich Mit ähnlichen Verbindungen
Decloxizine: The non-deuterated form of Decloxizine-d8.
Hydroxyzine: A related compound used as an antihistamine.
Cetirizine: Another antihistamine with similar properties.
Uniqueness: Decloxizine-d8 (dihydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium allows for more precise tracking and analysis in metabolic studies and NMR spectroscopy.
Eigenschaften
Molekularformel |
C21H30Cl2N2O2 |
|---|---|
Molekulargewicht |
421.4 g/mol |
IUPAC-Name |
2-[2-(4-benzhydryl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethoxy]ethanol;dihydrochloride |
InChI |
InChI=1S/C21H28N2O2.2ClH/c24-16-18-25-17-15-22-11-13-23(14-12-22)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20;;/h1-10,21,24H,11-18H2;2*1H/i11D2,12D2,13D2,14D2;; |
InChI-Schlüssel |
RBSDUJACXBVDDN-ZWKVGDSCSA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=CC=C3)([2H])[2H])[2H].Cl.Cl |
Kanonische SMILES |
C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol](/img/structure/B12411020.png)
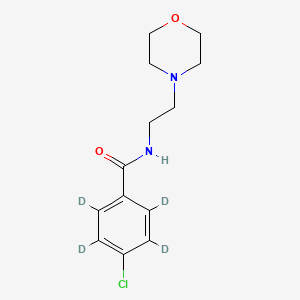
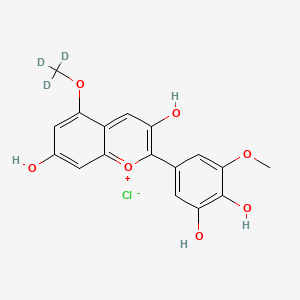
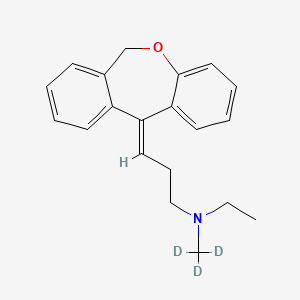
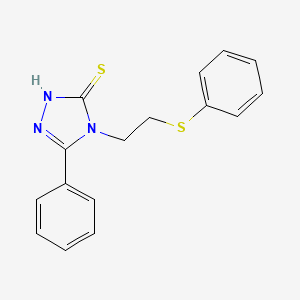
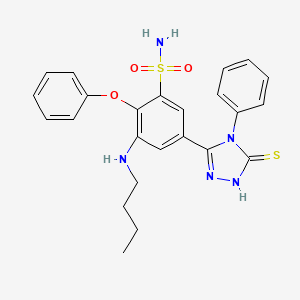
![NBD-PE [N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt]](/img/structure/B12411055.png)
